molecular formula C18H15BrN2O B2996879 6-(4-bromophenyl)-2-[(3-methylphenyl)methyl]-2,3-dihydropyridazin-3-one CAS No. 899990-26-2

6-(4-bromophenyl)-2-[(3-methylphenyl)methyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2996879
CAS No.: 899990-26-2
M. Wt: 355.235
InChI Key: AGKRLJPEETXZNF-UHFFFAOYSA-N
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Description

6-(4-bromophenyl)-2-[(3-methylphenyl)methyl]-2,3-dihydropyridazin-3-one is a heterocyclic compound that features a pyridazinone core. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of bromine and methyl groups on the phenyl rings adds to its chemical reactivity and potential for further functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-bromophenyl)-2-[(3-methylphenyl)methyl]-2,3-dihydropyridazin-3-one typically involves the following steps:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromophenyl boronic acid reacts with a halogenated pyridazinone derivative in the presence of a palladium catalyst.

    Addition of the Methylphenyl Group: The methylphenyl group can be added through a Friedel-Crafts alkylation reaction, where a methylphenyl halide reacts with the pyridazinone core in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: :

Properties

IUPAC Name

6-(4-bromophenyl)-2-[(3-methylphenyl)methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O/c1-13-3-2-4-14(11-13)12-21-18(22)10-9-17(20-21)15-5-7-16(19)8-6-15/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGKRLJPEETXZNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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